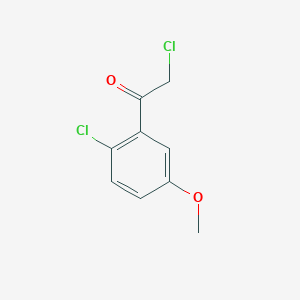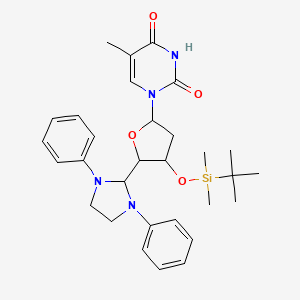
3'-o-(Tbdms)-5'-deoxy-5'-(1,3-diphenyl-2-imidazolidinyl)thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It contains a thymidine base (a nucleobase) linked to a sugar (deoxyribose) via a glycosidic bond.
- The compound’s name reflects its structural modifications: the 3’-hydroxyl group is protected with TBDMS (tert-butyldimethylsilyl) and the 5’-hydroxyl group is protected with TMS (trimethylsilyl).
- These protective groups are commonly used in organic synthesis to prevent unwanted reactions during chemical transformations.
3’-O-(TBDMS)-5’-deoxy-5’-(1,3-diphenyl-2-imidazolidinyl)thymidine: is a nucleoside derivative.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps, including protection of the hydroxyl groups, coupling of the nucleobase, and deprotection. Specific synthetic routes can vary, but they typically follow established protocols for nucleoside synthesis.
Reaction Conditions: Reactions may involve protecting group manipulations, nucleophilic substitutions, and deprotection steps.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Análisis De Reacciones Químicas
Reactions: It can undergo various reactions, including
Common Reagents and Conditions: Reagents like DCM (dichloromethane), TBAF (tetrabutylammonium fluoride), and TBDMS-Cl (tert-butyldimethylsilyl chloride) are used.
Major Products: The main product is the modified thymidine nucleoside.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in nucleic acid chemistry and drug discovery.
Biology: Investigated for its potential role in gene expression and DNA repair.
Medicine: Studied for antiviral and anticancer properties.
Industry: Limited industrial applications due to its specialized nature.
Mecanismo De Acción
Targets: It interacts with cellular enzymes involved in DNA replication and repair.
Pathways: Influences nucleotide metabolism and cellular processes.
Comparación Con Compuestos Similares
Uniqueness: Its specific modifications (TBDMS and TMS protection) distinguish it from other thymidine derivatives.
Similar Compounds: Other nucleosides, such as 5-methyluridine and 5-fluorouridine.
Propiedades
Fórmula molecular |
C30H40N4O4Si |
|---|---|
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C30H40N4O4Si/c1-21-20-34(29(36)31-27(21)35)25-19-24(38-39(5,6)30(2,3)4)26(37-25)28-32(22-13-9-7-10-14-22)17-18-33(28)23-15-11-8-12-16-23/h7-16,20,24-26,28H,17-19H2,1-6H3,(H,31,35,36) |
Clave InChI |
BXGVFHNVIRIZML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








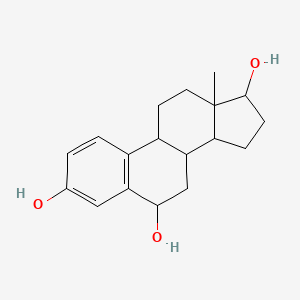

![Diethyl [2-(acryloylamino)ethyl]phosphonate](/img/structure/B12069902.png)
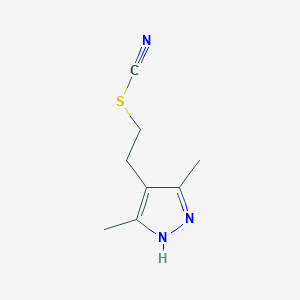

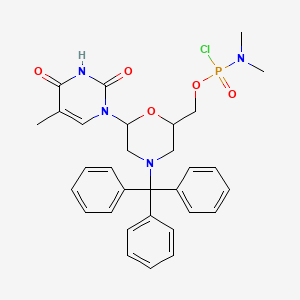
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
